Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Overview
Description
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide, or B(4-BBP)AH, is a novel compound synthesized from bromobutyl and propan-2-yl amine. B(4-BBP)AH has a wide range of applications in the scientific research field, including its use as a reagent for organic synthesis, as a catalyst for organic reactions, and as a ligand for metal complexes.
Scientific Research Applications
Synthesis and Structural Studies
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is utilized in the synthesis of complex organic molecules due to its functionality and reactivity. For instance, in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, the compound undergoes cyclization reactions when treated with ω-bromoacetophenones, leading to the formation of 1-aroylmethyl-substituted derivatives. These derivatives further undergo cyclization to produce 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides, showcasing its role in the construction of benzimidazole frameworks (Kuzʼmenko, Divaeva, & Morkovnik, 2020).
Functionalization of Polymers
The compound also finds applications in the functional modification of materials, such as the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification introduces amine functionalities into the polymers, significantly enhancing their properties, such as swelling behavior and thermal stability. Such modified polymers show potential in medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Antimicrobial Applications
Additionally, this compound derivatives have been explored for their antimicrobial properties. The synthesis of substituted bis-benzothiazole derivatives using this compound has shown promising results against both gram-positive and gram-negative microorganisms, indicating its potential in the development of new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).
properties
IUPAC Name |
N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZOOYBKCEACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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